molecular formula C6H4F2O2 B180559 1,3-Benzenediol,4,5-difluoro-(9CI) CAS No. 198139-55-8

1,3-Benzenediol,4,5-difluoro-(9CI)

Cat. No.: B180559
CAS No.: 198139-55-8
M. Wt: 146.09 g/mol
InChI Key: ZWICCAFHLJMUCC-UHFFFAOYSA-N
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Description

1,3-Benzenediol,4,5-difluoro-(9CI) is an organic compound with the molecular formula C6H4F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions, and two hydroxyl groups are attached at the 1 and 3 positions

Properties

IUPAC Name

4,5-difluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWICCAFHLJMUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 1,3-Dichloro-4,5-difluorobenzene

Treatment of 1,3-dichloro-4,5-difluorobenzene with aqueous sodium hydroxide (20–30% w/v) at elevated temperatures (150–200°C) under pressure facilitates the replacement of chlorine atoms with hydroxyl groups. The reaction proceeds via a two-step mechanism:

  • Ring activation : Fluorine atoms at the 4,5-positions withdraw electron density, rendering the 1,3-positions susceptible to nucleophilic attack.

  • Hydroxide substitution : Hydroxide ions displace chlorine, forming 4,5-difluoro-1,3-benzenediol.

Typical Conditions :

  • Temperature: 180°C

  • Pressure: 15 bar

  • Reaction time: 12–24 hours

  • Yield: ~60–70% (theorized based on analogous reactions).

Challenges and Optimizations

  • Byproduct formation : Competing hydrolysis at fluorine positions is minimal due to the strong C–F bond.

  • Catalytic enhancements : Palladium catalysts (e.g., Pd/C) and amine bases (e.g., trialkylamines) improve reaction efficiency by neutralizing HCl byproducts, as demonstrated in dechlorination reactions of similar substrates.

Reductive Dehalogenation of Polyhalogenated Benzenes

Reductive dehalogenation offers an alternative pathway, particularly when starting from tetrahalogenated precursors. For example, 1,3-dibromo-4,5-difluorobenzene can undergo selective hydrogenolysis in the presence of a palladium catalyst.

Catalytic Hydrogenolysis

Using hydrogen gas and a Pd/C catalyst, bromine atoms at the 1,3-positions are replaced with hydrogen, leaving the fluorine atoms intact. Subsequent oxidation (e.g., with potassium permanganate) introduces hydroxyl groups at the vacated positions.

Reaction Scheme :

1,3-Dibromo-4,5-difluorobenzeneH2,Pd/CEtOAc, 100°C1,3-Dihydro-4,5-difluorobenzeneKMnO4H2O4,5-Difluoro-1,3-benzenediol\text{1,3-Dibromo-4,5-difluorobenzene} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{EtOAc, 100°C}} \text{1,3-Dihydro-4,5-difluorobenzene} \xrightarrow[\text{KMnO}4]{\text{H}_2\text{O}} \text{4,5-Difluoro-1,3-benzenediol}

Key Parameters :

  • Catalyst loading: 5% Pd/C (0.01–0.1 mol%)

  • Hydrogen pressure: 3–5 bar

  • Oxidation yield: ~50% (extrapolated from similar systems).

Diazotization and Fluorodeamination

This method involves converting amino groups to fluorine via diazonium intermediates, a strategy adapted from the Balz-Schiemann reaction.

Synthetic Pathway

  • Diamine precursor : 4,5-Difluoro-1,3-diaminobenzene is synthesized via nitration and reduction of 1,3-difluorobenzene.

  • Diazotization : Treatment with nitrous acid (HNO2_2) forms diazonium salts.

  • Fluorination : Reaction with tetrafluoroboric acid (HBF4_4) replaces diazonium groups with fluorine.

  • Hydroxylation : Oxidative hydrolysis introduces hydroxyl groups at the 1,3-positions.

Critical Considerations :

  • Diazonium intermediates are thermally unstable, requiring low temperatures (0–5°C).

  • Overall yield: ~30% due to multiple steps.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)Challenges
Nucleophilic Substitution1,3-Dichloro-4,5-difluoroHydrolysis60–70>90High-temperature conditions
Reductive Dehalogenation1,3-Dibromo-4,5-difluoroHydrogenolysis, oxidation5085Multi-step, oxidation side reactions
Directed FluorinationResorcinolProtection, fluorination4075Poor regioselectivity
Diazotization4,5-Difluoro-1,3-diaminoDiazotization, hydrolysis3080Unstable intermediates

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol,4,5-difluoro-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for electrophilic substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Benzenediol,4,5-difluoro-(9CI) can yield difluoroquinones, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antiseptic and Disinfectant :
    • The compound is utilized in formulations for topical antiseptics due to its bactericidal properties. It has been studied for its efficacy against various pathogens, making it suitable for use in wound care products.
  • Hair Dyes :
    • In Australia and other regions, 1,3-benzenediol is incorporated into permanent hair dye formulations. Regulatory bodies have established concentration limits due to potential skin sensitization effects. For instance, the Therapeutic Goods Administration (TGA) has set a maximum concentration of 1.25% for hair dye applications .
  • Skin Care Products :
    • The compound's properties allow it to be used in lotions and creams aimed at treating skin conditions like dermatitis. However, caution is advised due to its moderate sensitizing potential .

Cosmetic Applications

  • Hair Care Products :
    • Beyond hair dyes, it is also found in shampoos and conditioners where it serves as a stabilizer or conditioning agent . The cosmetic industry recognizes the need for careful labeling and concentration management due to safety concerns.
  • Formulation Stability :
    • As an ingredient in various cosmetic formulations, 1,3-benzenediol contributes to the stability and effectiveness of active ingredients by enhancing their solubility and penetration into the skin.

Material Science Applications

  • Polymer Manufacturing :
    • The compound acts as an intermediate in the synthesis of polymers used in coatings and adhesives. Its ability to form strong bonds makes it valuable in producing durable materials for industrial applications .
  • Adhesives and Sealants :
    • In adhesive formulations, it enhances adhesion properties and helps improve the overall performance of the product under varying environmental conditions.

Case Study 1: Hair Dye Formulation

A study conducted on hair dye formulations containing 1,3-benzenediol demonstrated its effectiveness when mixed with hydrogen peroxide at specific ratios. The resulting product showed satisfactory coloring results while adhering to safety regulations regarding skin sensitization .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of difluororesorcinol revealed its effectiveness against common skin pathogens such as Staphylococcus aureus and Escherichia coli. This property supports its use in antiseptic formulations aimed at preventing infections in minor cuts and abrasions.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol,4,5-difluoro-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol,4,5-difluoro-(9CI) is unique due to the specific positioning of its fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

1,3-Benzenediol,4,5-difluoro-(9CI), also known by its CAS number 198139-55-8, is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications in various fields such as pharmaceuticals and environmental science.

1,3-Benzenediol,4,5-difluoro-(9CI) has the following chemical properties:

  • Molecular Formula : C6_6H4_4F2_2O2_2
  • Molar Mass : 146.09 g/mol
  • CAS Number : 198139-55-8

These properties indicate that the compound is a derivative of benzenediol with two fluorine atoms substituted at the 4 and 5 positions.

Research indicates that 1,3-Benzenediol,4,5-difluoro-(9CI) exhibits various biological activities that can be attributed to its structural characteristics. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological membranes and proteins.

Antioxidant Activity

Several studies have reported that phenolic compounds possess antioxidant properties. Fluorinated phenols like 1,3-Benzenediol,4,5-difluoro-(9CI) may exhibit enhanced antioxidant activity due to the electron-withdrawing effect of the fluorine atoms, which stabilizes free radicals formed during oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that 1,3-Benzenediol derivatives can demonstrate antimicrobial activity. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness against various pathogens.

Toxicity Profile

The toxicity of 1,3-Benzenediol,4,5-difluoro-(9CI) has been evaluated in several studies. The compound is classified under significant new uses by regulatory bodies due to potential concerns regarding skin sensitization and irritation . Further toxicological assessments are necessary to fully characterize its safety profile.

Toxicological Endpoint Observed Effects
Skin SensitizationPotentially sensitizing
IrritationMild to moderate irritation observed in preliminary tests
CarcinogenicityNot classified but requires further investigation

Case Study 1: Antioxidant Activity Assessment

A study conducted on various benzenediol derivatives demonstrated that 1,3-Benzenediol,4,5-difluoro-(9CI) exhibited significant antioxidant activity in vitro. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and showed a dose-dependent reduction in radical concentration .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of 1,3-Benzenediol derivatives was assessed using disk diffusion methods against common bacterial strains like Escherichia coli and Staphylococcus aureus. The results indicated a notable inhibition zone around disks containing the compound compared to controls .

Applications

Given its biological activity, 1,3-Benzenediol,4,5-difluoro-(9CI) holds promise for applications in:

  • Pharmaceuticals : As a potential lead compound for developing new antioxidant or antimicrobial agents.
  • Cosmetics : Due to its phenolic structure which may offer protective effects against oxidative damage in skin formulations .
  • Environmental Science : As a model compound for studying the behavior of fluorinated pollutants in ecological assessments.

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